Nafronyl-d4 is a deuterated analog of naftidrofuryl oxalate, a compound primarily used in the treatment of peripheral and cerebral vascular disorders. Its molecular formula is , where deuterium atoms replace some hydrogen atoms, enhancing its utility in pharmacokinetic studies as a stable isotope tracer. Nafronyl is known for its spasmolytic properties and its ability to enhance cellular oxidative capacity, making it valuable in various therapeutic applications.
Nafronyl-d4 is classified under organic compounds and is specifically categorized as a stable isotope-labeled compound. It is derived from naftidrofuryl oxalate, which itself is synthesized through several chemical processes involving specific reactants and conditions. The compound is utilized in pharmacological research, particularly in studies involving drug metabolism and distribution.
The synthesis of nafronyl-d4 involves several steps that modify the parent compound, naftidrofuryl oxalate. The synthesis methods include:
The molecular structure of nafronyl-d4 can be represented as follows:
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, influencing its behavior in biological systems and analytical techniques.
Nafronyl-d4 participates in various chemical reactions typical for organic compounds, including:
Nafronyl-d4 functions primarily through its spasmolytic action on vascular smooth muscle, promoting vasodilation and improving blood flow in peripheral and cerebral regions. The mechanism involves:
Relevant data includes melting point ranges and spectral data (NMR) confirming the incorporation of deuterium.
Nafronyl-d4 has significant applications in scientific research:
Nafronyl-d4 (C~24~H~29~D~4~NO~3~) is a deuterium-labeled analog of the vasoactive compound naftidrofuryl. The strategic substitution of four hydrogen atoms with deuterium at the ethanolamine moiety enhances its utility in metabolic and pharmacokinetic studies. Key chemical characteristics include:
Table 1: Molecular Comparison of Nafronyl-d4 and Naftidrofuryl
Property | Naftidrofuryl | Nafronyl-d4 |
---|---|---|
Molecular Formula (Base) | C~24~H~33~NO~3~ | C~24~H~29~D~4~NO~3~ |
Molecular Weight (Base) | 383.53 g/mol | 387.55 g/mol |
CAS Number (Base) | 3200-06-4 | 1215649-28-7 |
Oxalate Salt Formula | - | C~26~H~31~D~4~NO~7~ |
Oxalate Salt MW | - | 477.58 g/mol |
Naftidrofuryl’s development began in the 1960s with seminal studies establishing its vasodilatory and metabolic properties:
The deuterated variant (Nafronyl-d4) emerged decades later to address challenges in quantifying the parent drug’s metabolism, particularly given its complex biotransformation pathways involving ester hydrolysis and N-dealkylation [5] [9].
Table 2: Key Historical Milestones
Year | Study | Contribution |
---|---|---|
1969 | Fontaine et al. | Initial synthesis and pharmacological screening |
1975 | Bessin et al. | Mechanistic studies on serotonin antagonism |
1980 | Clyne et al. | Clinical validation in vascular disorders |
2010s | MedChemExpress | Commercial synthesis of deuterated analogs |
Deuterium labeling serves as a cornerstone in drug development due to its ability to:
However, deuterium labeling introduces minor chromatographic shifts due to altered hydrophobicity (deuterium’s mass is 2.014 u vs. hydrogen’s 1.008 u). Studies confirm <0.3 min retention time differences in reversed-phase HPLC, necessitating method optimization when switching between labeled/unlabeled analogs [7].
The oxalate salt form (Nafronyl-d4 oxalate) enhances solubility for in vitro applications, though its 26% molecular weight increase versus the base compound must be accounted for in molar dosing [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: